Cas no 1499729-12-2 (4-bromo-2-methoxybenzene-1-carbothioamide)

4-Bromo-2-methoxybenzene-1-carbothioamide is a specialized organic compound featuring a bromo-substituted aromatic ring with a methoxy group and a carbothioamide functional group. Its unique structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and heterocyclic compounds. The bromine substituent enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation. The carbothioamide moiety offers versatility in nucleophilic and condensation reactions, facilitating the synthesis of thiazoles and other sulfur-containing heterocycles. This compound is characterized by high purity and stability, ensuring reliable performance in research and industrial applications. Its well-defined properties make it suitable for precise synthetic transformations.
4-bromo-2-methoxybenzene-1-carbothioamide structure
1499729-12-2 structure
Product Name:4-bromo-2-methoxybenzene-1-carbothioamide
CAS No:1499729-12-2
MF:C8H8BrNOS
MW:246.124219894409
CID:6022585
PubChem ID:83302860
Update Time:2025-05-27

4-bromo-2-methoxybenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-methoxybenzene-1-carbothioamide
    • Benzenecarbothioamide, 4-bromo-2-methoxy-
    • 1499729-12-2
    • 4-Bromo-2-methoxybenzothioamide
    • starbld0044333
    • 4-Bromo-2-methoxybenzenecarbothioamide
    • EN300-1893278
    • Inchi: 1S/C8H8BrNOS/c1-11-7-4-5(9)2-3-6(7)8(10)12/h2-4H,1H3,(H2,10,12)
    • InChI Key: MTUPGMWLRQQLKY-UHFFFAOYSA-N
    • SMILES: C1(C(N)=S)=CC=C(Br)C=C1OC

Computed Properties

  • Exact Mass: 244.95100g/mol
  • Monoisotopic Mass: 244.95100g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 67.3Ų

Experimental Properties

  • Density: 1.575±0.06 g/cm3(Predicted)
  • Boiling Point: 336.2±52.0 °C(Predicted)
  • pka: 12.23±0.29(Predicted)

4-bromo-2-methoxybenzene-1-carbothioamide Pricemore >>

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Additional information on 4-bromo-2-methoxybenzene-1-carbothioamide

Comprehensive Overview of 4-Bromo-2-Methoxybenzene-1-Carbothioamide (CAS No. 1499729-12-2)

4-Bromo-2-methoxybenzene-1-carbothioamide (CAS No. 1499729-12-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its bromine and methoxy functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique carbothioamide moiety makes it particularly valuable for designing enzyme inhibitors and receptor modulators, aligning with current trends in drug discovery and precision medicine.

In recent years, the demand for heterocyclic compounds like 4-bromo-2-methoxybenzene-1-carbothioamide has surged due to their applications in cancer research and antimicrobial development. Researchers are actively exploring its potential in targeting protein kinases and bacterial efflux pumps, topics frequently searched in academic databases. The compound’s structural adaptability allows for modifications that enhance bioavailability and target selectivity, addressing key challenges in modern therapeutics.

From a synthetic chemistry perspective, CAS No. 1499729-12-2 is often utilized in cross-coupling reactions and thioamide derivatization. Its bromo substituent facilitates palladium-catalyzed couplings, a technique widely discussed in green chemistry forums. This aligns with the growing interest in sustainable synthesis methods, as evidenced by search trends highlighting catalyst efficiency and waste reduction.

The compound’s spectroscopic properties (e.g., NMR and IR signatures) are frequently cited in analytical chemistry studies, making it a reference material for method validation. Laboratories focusing on quality control often prioritize such well-characterized compounds to ensure reproducibility—a hot topic in ISO-certified research environments.

Beyond pharmaceuticals, 4-bromo-2-methoxybenzene-1-carbothioamide finds niche applications in material science, particularly in designing organic semiconductors. Its electron-withdrawing and π-conjugated features contribute to charge transport properties, resonating with searches for next-gen electronic materials.

In summary, CAS No. 1499729-12-2 exemplifies the intersection of medicinal chemistry and advanced materials. Its multifaceted utility underscores its relevance in addressing contemporary scientific challenges, from drug resistance to energy-efficient technologies—topics dominating scholarly and industrial discourse today.

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